Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Silyl protecting group stability Prostaglandin intermediate Process chemistry robustness

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 112713-92-5) is a racemic cyclopentenone ester bearing a triethylsilyl (TES) protecting group at the C15 hydroxyl position (prostaglandin numbering). With molecular formula C₁₉H₃₄O₄Si and molecular weight 354.56 Da, it serves as the critical enone coupling partner in the convergent synthesis of misoprostol, a synthetic prostaglandin E₁ analog.

Molecular Formula C19H34O4Si
Molecular Weight 354.6 g/mol
CAS No. 112713-92-5
Cat. No. B183808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
CAS112713-92-5
Molecular FormulaC19H34O4Si
Molecular Weight354.6 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
InChIInChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3
InChIKeyCVUYUBZMSCEMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 112713-92-5): Procurement-Grade Prostaglandin Intermediate with Differentiated Protecting-Group Architecture


Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 112713-92-5) is a racemic cyclopentenone ester bearing a triethylsilyl (TES) protecting group at the C15 hydroxyl position (prostaglandin numbering). With molecular formula C₁₉H₃₄O₄Si and molecular weight 354.56 Da, it serves as the critical enone coupling partner in the convergent synthesis of misoprostol, a synthetic prostaglandin E₁ analog . The compound functions as the ω-chain acceptor in higher-order cuprate-mediated 1,4-conjugate addition reactions that construct the full prostaglandin skeleton [1]. Its TES ether distinguishes it from alternative silyl-protected analogs (TMS, TBS/TBDMS) and from the unprotected free alcohol, conferring a specific balance of stability, orthogonal deprotectability, and cost-effectiveness that directly impacts synthetic route design and procurement decisions [2].

Why Generic Substitution Fails for Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 112713-92-5): Protecting-Group Specificity Determines Synthetic Viability


Substituting CAS 112713-92-5 with the unprotected free alcohol (CAS 40098-26-8), the TBS-protected analog (CAS 41138-69-6), or the enantiopure (R)-isomer (CAS 118456-54-5) is not a trivial exchange—each substitution carries specific and quantifiable consequences for synthetic outcome. The unprotected alcohol is incompatible with the strongly basic organolithium/cuprate conditions of the key coupling step, requiring re-protection that adds process steps and reduces overall yield [1]. The TBS analog, while approximately 300-fold more stable toward acid hydrolysis than the TES form, resists mild deprotection conditions and typically requires fluoride-based reagents (e.g., TBAF) for removal—complicating downstream purification and potentially degrading acid-sensitive functionality in advanced intermediates [2]. The enantiopure (R)-isomer commands a significant cost premium that is unnecessary when the final misoprostol product is itself used as a racemic mixture of four stereoisomers . The quantitative evidence below substantiates why the racemic TES-protected form occupies a uniquely practical position in the protecting-group stability spectrum for industrial prostaglandin synthesis.

Quantitative Differentiation Evidence for Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 112713-92-5) Against Closest Analogs


Hydrolytic Stability Positioning: TES Occupies the Functional 'Goldilocks' Zone Between TMS Lability and TBS Recalcitrance

The triethylsilyl (TES) ether in CAS 112713-92-5 exhibits a relative acid-hydrolytic stability of 64 on the established silyl ether stability ladder, where trimethylsilyl (TMS) is normalized to 1 [1]. In contrast, the tert-butyldimethylsilyl (TBS) analog (CAS 41138-69-6) has a relative stability of approximately 20,000—roughly 300-fold greater than TES [1]. This places TES in a uniquely practical intermediate position: it is 64-fold more robust than TMS, conferring sufficient stability to survive aqueous workup, chromatographic purification, and the strongly basic organometallic conditions of cuprate coupling reactions, yet it remains readily cleavable under mild acidic conditions (5–10% formic acid in methanol at ambient temperature) that leave TBS ethers intact [2].

Silyl protecting group stability Prostaglandin intermediate Process chemistry robustness

Orthogonal Deprotection Capability: Selective TES Removal in the Presence of TBS Ethers Enables Sequential Protecting-Group Strategies

Multiple independent studies have demonstrated that TES ethers can be selectively cleaved in the presence of TBS (TBDMS) ethers without affecting the latter. Using a heterogeneous MCM-41/MeOH system, TES groups of various silyl ethers were quantitatively removed while TBS groups remained completely intact . Similarly, the formic acid/methanol protocol (5–10% HCO₂H in MeOH) achieves chemoselective TES deprotection in high yields, with TBDMS ethers surviving the conditions unchanged [1]. In the context of prostaglandin synthesis, this orthogonality is exploited when the TES-protected enone intermediate (CAS 112713-92-5) is reacted with a cuprate carrying a TBS-protected ω-chain alcohol: after the coupling, the TES group on the cyclopentanone ring can be selectively removed for subsequent oxidation or functional group interconversion, while the TBS group on the side chain remains in place for later-stage manipulation [2].

Orthogonal protecting group strategy Sequential deprotection Prostaglandin total synthesis

Stereochemical Identity: Racemic Form (CAS 112713-92-5) vs. Enantiopure (R)-Isomer (CAS 118456-54-5) — Procurement Cost vs. Stereochemical Requirement

CAS 112713-92-5 is the racemic form of the TES-protected cyclopentenone intermediate (no stereodescriptor at C15), while CAS 118456-54-5 is specifically the (3R)-configured enantiomer . Both compounds share identical molecular formula (C₁₉H₃₄O₄Si), molecular weight (354.56 Da), and core chemical reactivity in cuprate coupling reactions. However, misoprostol—the primary end-use target—is approved and administered as a racemic mixture of four stereoisomers (1:1:1:1 ratio at C15 and C16), meaning that the stereochemical information at C15 in the intermediate is ultimately overwritten during the downstream C15 ketone reduction step, which proceeds with modest diastereoselectivity (~7:3 15S:15R) under standard conditions [1]. Therefore, procuring the enantiopure (R)-intermediate at a significant premium (typical cost differential of 2–5× based on vendor listings) provides no stereochemical advantage for misoprostol production, while the racemic form CAS 112713-92-5 delivers equivalent downstream utility at lower cost .

Racemic intermediate Enantiopure comparator Misoprostol stereochemistry Procurement cost-benefit

Physical Property Differentiation: Solubility and Density Parameters Critical for Process Scale-Up Calculations

CAS 112713-92-5 (TES-protected form) has a calculated aqueous solubility of 0.014 g/L at 25 °C and a density of 0.99 ± 0.1 g/cm³ at 20 °C, as computed by ACD/Labs software . In comparison, the unprotected free alcohol analog (methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, CAS 40098-26-8) has a molecular weight of only 240.30 Da (vs. 354.56 Da) and bears a polar hydroxyl group, yielding substantially different solubility and partition behavior that affects extraction efficiency during aqueous workup of the cuprate coupling reaction . The TES-protected form partitions cleanly into organic solvents (dichloromethane, THF, ethyl acetate) during the cuprate coupling workup, facilitating product isolation, while the free alcohol would partially distribute into the aqueous phase, reducing recovery yield. Additionally, the predicted boiling point of 413.2 ± 45.0 °C and recommended storage condition of 2–8 °C provide essential parameters for procurement, shipping, and long-term inventory management .

Process chemistry Solubility parameter Phase-transfer calculation Large-scale synthesis

Patent-Validated Synthetic Utility: Explicit Role in Industrial Misoprostol Manufacturing Processes

The TES-protected enone of CAS 112713-92-5 is explicitly designated as the preferred cyclopentenone coupling partner (formula IV, R₃ = trialkylsilyl) in the Chinoin/Torcan industrial misoprostol manufacturing process, as documented in both US patent 5,684,177 (Torcan Chemical Ltd., 1997) and the more recent EP 3,652,142 B1 / US 10,759,734 B2 (Chinoin, 2020) [1]. In this two-component convergent strategy, the TES-protected enone is reacted at -78 °C with a higher-order vinyl cuprate (generated from vinyl stannane, CuX, and excess alkyllithium in 2–2.4 molar ratio vs. CuI), and the TES group is subsequently removed with pyridinium tosylate in methanol to yield crude misoprostol [2]. The patent literature explicitly lists triethylsilyl alongside trimethylsilyl and tert-butyldimethylsilyl as viable protecting groups, but the TES variant is consistently used in the exemplified procedures, reflecting its optimized balance of coupling-stage stability and post-coupling deprotectability . This contrasts with the TMS variant, which shows insufficient stability toward the excess alkyllithium present during cuprate formation, and the TBS variant, which requires fluoride-mediated deprotection incompatible with the ester functionality in the final product.

GMP intermediate Patent-protected process Misoprostol API Cuprate coupling

Supply-Chain Accessibility: Multi-Vendor Availability with Standardized Purity Specifications

CAS 112713-92-5 is available from multiple independent suppliers across different geographies with standardized purity specifications, reducing single-source procurement risk. Documented vendor purity ranges include: 95%+ (AKSci, Bidepharm, Chemenu), 98% (MolCore), and up to 99.94% (ALS India Life Sciences) . This multi-source availability contrasts with the enantiopure (R)-isomer (CAS 118456-54-5), which is carried by fewer suppliers and at substantially higher price points . Similarly, the TBS analog (CAS 41138-69-6) has fewer listed vendors. The compound is classified as non-hazardous for transport (DOT/IATA: not hazardous material), with standard storage at 2–8 °C or ambient cool, dry conditions, simplifying logistics for international procurement . Batch quality is typically supported by NMR, HPLC, and/or GC certificates of analysis.

Commercial availability Purity specification Vendor comparison Supply chain reliability

Procurement-Guiding Application Scenarios for Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 112713-92-5)


Industrial-Scale Misoprostol API Manufacturing via Convergent Cuprate Coupling

CAS 112713-92-5 is the preferred enone coupling partner for large-scale misoprostol (CAS 59122-46-2) production using the convergent two-component cuprate strategy. The TES protecting group survives the excess alkyllithium conditions (2–2.4 equiv. MeLi vs. CuI) required for higher-order cuprate generation, and is subsequently removed under mild acidic conditions (pyridinium tosylate/MeOH or formic acid/MeOH) that do not compromise the methyl ester or the E-configured double bond in the coupled product [1]. The racemic nature of CAS 112713-92-5 aligns with misoprostol's approved status as a racemic drug substance, eliminating unnecessary chiral purity costs [2]. Multi-kilogram process campaigns benefit from the compound's low aqueous solubility (0.014 g/L), which ensures quantitative organic-phase recovery during extractive workup.

Prostaglandin Analog Library Synthesis Requiring Orthogonal Protecting-Group Strategy

When synthesizing prostaglandin analogs that carry a second silyl-protected hydroxyl on the ω-chain (e.g., TBS-protected C16 alcohols or phenolic TBDPS ethers), CAS 112713-92-5 enables a robust orthogonal strategy: the TES group on the cyclopentanone ring is selectively removed after coupling using formic acid/MeOH or MCM-41/MeOH, while the ω-chain silyl ether remains fully intact [3]. This chemoselective deprotection permits sequential functionalization (oxidation to the corresponding 1,3-diketone, stereoselective reduction, or further chain extension) without disturbing the ω-chain protecting group. The demonstrated selectivity (TES removal with complete TBS/TBDPS survival) eliminates an otherwise mandatory protection/deprotection cycle, reducing the overall step count and improving cumulative yield in multi-step analog synthesis programs .

Process Development and Scale-Up Studies for Generic Misoprostol ANDA Filings

For generic pharmaceutical companies pursuing ANDA filings for misoprostol, CAS 112713-92-5 offers a well-precedented starting material with established regulatory pedigree. The compound's role is explicitly validated in multiple granted patents (US 5,684,177; US 10,759,734 B2; EP 3,652,142 B1) with exemplified procedures at multi-gram scale (10–25 g per batch), providing a direct reference point for process development reports [1]. Its multi-vendor availability (Bidepharm, AKSci, Leyan, MolCore, Chemenu) with standardized 95%+ purity and batch-specific CoA documentation (NMR, HPLC, GC) satisfies GMP intermediate sourcing requirements. The non-hazardous transport classification simplifies international logistics, and the recommended 2–8 °C storage condition aligns with standard pharmaceutical intermediate warehousing practices .

Academic and CRO Medicinal Chemistry Programs Targeting EP Receptor Modulators

In academic and contract research organization (CRO) settings where novel prostaglandin E-series analogs are being explored as EP receptor subtype-selective agonists or antagonists, CAS 112713-92-5 provides a cost-effective entry point to the prostaglandin scaffold. The racemic intermediate allows exploration of diverse ω-chain variants without the cost burden of enantiopure starting materials—the stereochemical outcome at C15 being controlled in the subsequent reduction step rather than at the intermediate stage [2]. The intermediate TES stability (64× TMS) is sufficient to survive diverse reaction conditions during analog synthesis (Grignard additions, Wittig olefinations, hydrogenations), while the facile deprotection conditions avoid the use of fluoride reagents that can complicate purification of polar prostaglandin products [3]. Typical procurement scale for medicinal chemistry: 1–25 g, available from multiple vendors with rapid shipping.

Quote Request

Request a Quote for Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.